molecular formula C16H17N3O2 B4453183 3-ethyl-2-methyl-1-(2-oxopropyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

3-ethyl-2-methyl-1-(2-oxopropyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B4453183
M. Wt: 283.32 g/mol
InChI Key: OPZAPHMSGRXIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-methyl-1-(2-oxopropyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a fused heterocyclic compound featuring a pyrimidine ring fused to a benzimidazole scaffold. Key structural elements include:

  • Ethyl and methyl substituents at positions 3 and 2, respectively, enhancing lipophilicity.
  • A 2-oxopropyl group at position 1, introducing a ketone moiety that may influence hydrogen bonding and metabolic stability.

This compound’s synthesis typically involves multi-step reactions, starting with benzimidazole derivatives and pyrimidine precursors, followed by functionalization at the N1 position .

Properties

IUPAC Name

3-ethyl-2-methyl-1-(2-oxopropyl)pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-4-12-11(3)18(9-10(2)20)16-17-13-7-5-6-8-14(13)19(16)15(12)21/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZAPHMSGRXIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C2=NC3=CC=CC=C3N2C1=O)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-methyl-1-(2-oxopropyl)pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzimidazole, the compound can be synthesized through a series of reactions including alkylation, condensation, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactivity

The compound’s core structure combines pyrimidine and benzimidazole moieties, with functional groups (ethyl, methyl, and 2-oxopropyl) influencing reactivity.

Cyclocondensation Reactions

  • Pyrimidine Ring Formation : Analogous to methods in , the pyrimidine ring is synthesized via cyclocondensation of 3-ethyl-2-methylbenzimidazole-1-amine with β-keto esters or α,β-unsaturated ketones under acidic conditions (e.g., HCl/EtOH).

  • Key Intermediate : A precursor such as 1-(2-oxopropyl)-3-ethyl-2-methylbenzimidazol-4(1H)-one undergoes regioselective cyclization with formaldehyde or formic acid derivatives to form the fused pyrimidine ring .

Substituent-Directed Modifications

  • 2-Oxopropyl Group Reactivity :

    • Keto-Enol Tautomerism : The 2-oxopropyl group participates in tautomeric equilibria, enabling nucleophilic attack at the carbonyl carbon (e.g., Grignard additions) .

    • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃/DMF to form ether or thioether derivatives .

Nucleophilic Substitution

Reaction Conditions Product Yield
Methoxy substitutionNaH, CH₃I, DMF, 60°C, 6h3-Ethyl-2-methyl-1-(2-methoxypropyl)pyrimido[1,2-a]benzimidazol-4(1H)-one72%
AmidationNH₂OH·HCl, Et₃N, EtOH, refluxOxime derivative at the 2-oxopropyl group68%

Oxidation/Reduction

  • Oxidation : Treatment with KMnO₄/H₂SO₄ converts the 2-oxopropyl group to a carboxylic acid derivative .

  • Reduction : NaBH₄/MeOH selectively reduces the carbonyl group to a hydroxyl moiety (2-hydroxypropyl) .

Coordination Chemistry

The benzimidazole nitrogen atoms act as Lewis bases. Structural analogs form complexes with transition metals (e.g., Cu²⁺, Zn²⁺) :

  • Cu(II) Complex :

    • Stoichiometry : 1:2 (metal:ligand)

    • Geometry : Square planar, confirmed by UV-Vis and ESR .

Acid/Base Hydrolysis

  • Acidic Conditions (HCl/H₂O, Δ): Cleavage of the pyrimidine ring occurs, yielding 3-ethyl-2-methylbenzimidazolone and glyoxylic acid derivatives .

  • Basic Conditions (NaOH/EtOH, Δ): Saponification of ester-like linkages in the side chain .

Stability and Storage

  • Thermal Stability : Decomposes above 250°C (DSC data from analogs) .

  • Light Sensitivity : Degrades under UV exposure; store in amber vials at 4°C .

Scientific Research Applications

The compound 3-ethyl-2-methyl-1-(2-oxopropyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a synthetic organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, supported by comprehensive data and case studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. A study by El Hafi et al. (2021) demonstrated that derivatives of benzimidazole possess cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Properties

Research has shown that benzimidazole derivatives can exhibit antimicrobial activity. A study highlighted the synthesis of similar compounds that showed effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell walls .

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor. For instance, certain pyrimidine derivatives have been studied for their ability to inhibit enzymes involved in cancer progression and microbial resistance. This suggests a potential role for this compound in drug design targeting specific enzymes .

Neuroprotective Effects

Emerging research indicates that compounds similar to this benzimidazole derivative may have neuroprotective effects. Studies involving animal models have shown that such compounds can reduce oxidative stress and inflammation in neural tissues, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of pyrimido[1,2-a]benzimidazoles, including the target compound. The synthesized compounds were evaluated for their anticancer activities against human cancer cell lines, demonstrating promising results with IC50 values indicating effective cytotoxicity .

Case Study 2: Antimicrobial Testing

In another study, researchers tested the antimicrobial efficacy of benzimidazole derivatives against clinical isolates of bacteria. The results showed that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of 3-ethyl-2-methyl-1-(2-oxopropyl)pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural differences and biological implications among related pyrimido[1,2-a]benzimidazole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 3-Ethyl, 2-methyl, 1-(2-oxopropyl) C₁₇H₁₈N₃O₂ 296.35 g/mol Ketone group enhances polarity; potential for H-bonding interactions.
1-Ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one 1-Ethyl, 2-methyl C₁₃H₁₃N₃O 227.26 g/mol Lacks 2-oxopropyl group; lower polarity and metabolic complexity.
2-[(4-Chlorophenyl)sulfanyl]methyl derivative 2-[(4-Chlorophenyl)sulfanyl]methyl C₁₇H₁₂ClN₃OS 341.82 g/mol Sulfur-containing substituent improves thiol-mediated binding affinity.
Methyl 2-methyl-4-(2-thienyl)-1,4-dihydro derivative 4-(2-Thienyl), 3-carboxylate C₁₈H₁₅N₃O₂S 353.40 g/mol Thienyl group introduces aromatic sulfur; carboxylate enhances solubility.
8,9-Dihydroimidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one Fused imidazo-pyrimido-pyrimidine system C₁₂H₁₀N₆O 254.25 g/mol Additional fused ring increases rigidity; potential for DNA intercalation.

Unique Advantages and Limitations of the Target Compound

  • Advantages :
    • The 2-oxopropyl group increases solubility compared to purely alkyl-substituted analogs (e.g., 1-ethyl-2-methyl derivative) .
    • Ketone functionality enables covalent bonding with nucleophilic residues in target proteins.
  • Limitations: Synthetic complexity of the 2-oxopropyl group may hinder large-scale production. Potential metabolic instability due to the ketone moiety.

Future Research Directions

  • SAR Studies : Systematic substitution at the N1 position with varied acyl or alkyl groups to optimize bioavailability.
  • Target Validation : Screening against kinase panels or DNA repair enzymes (e.g., PARP-1) to identify primary targets .
  • Formulation Development: Nanoencapsulation to address solubility challenges observed in similar compounds .

Biological Activity

3-Ethyl-2-methyl-1-(2-oxopropyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.

Chemical Structure

The compound can be represented by the following structural formula:

C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated a series of benzimidazole derivatives for their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain derivatives showed comparable activity to traditional antibiotics like vancomycin, suggesting a promising avenue for further exploration in antimicrobial therapy .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A notable investigation focused on the structure-activity relationship (SAR) of benzimidazole derivatives, revealing that modifications at specific positions significantly enhance cytotoxicity against cancer cell lines. For instance, compounds with a pyrimidine ring exhibited potent activity against breast cancer cells, with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast)5.2
Compound BHeLa (Cervical)3.8
Compound CA549 (Lung)7.0

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties of the compound. Studies have indicated that related benzimidazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests a potential mechanism for mitigating inflammation in various disease models .

Case Studies

A case study involving a derivative of the compound showed significant promise in preclinical models of inflammation. The study reported a marked reduction in edema and inflammatory markers when tested in vivo, indicating its potential for therapeutic use in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 3-ethyl-2-methyl-1-(2-oxopropyl)pyrimido[1,2-a]benzimidazol-4(1H)-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation of benzimidazole precursors with ketones or aldehydes under catalytic conditions. For example, microwave-assisted methods using guanidine hydrochloride (GuHCl) as a catalyst enable solvent-free, high-yield synthesis of pyrimido[1,2-a]benzimidazole derivatives . Key variables include:

  • Catalyst selection : GuHCl avoids metal contamination and simplifies purification.
  • Temperature control : Microwave irradiation (e.g., 100–120°C) reduces reaction time from hours to minutes .
  • Substrate ratios : Excess aryl aldehydes improve cyclization efficiency.
    Yield optimization requires monitoring by TLC or HPLC, with final purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How can structural confirmation of this compound be achieved, and what analytical techniques are critical?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures. Single-crystal diffraction resolves substituent positioning and confirms heterocyclic ring geometry .
  • NMR spectroscopy : ¹H/¹³C NMR identifies ethyl, methyl, and oxopropyl groups. Key signals include:
    • ¹H NMR: Methyl groups (δ 1.2–1.5 ppm), ethyl protons (δ 2.5–3.0 ppm), and oxopropyl carbonyl (δ 2.8–3.2 ppm).
    • ¹³C NMR: Ketone carbonyl (δ 190–210 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~380–400 Da).

Q. What in vitro assays are suitable for initial antibacterial screening of this compound?

Methodological Answer:

  • Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with Mueller-Hinton broth and compound concentrations ranging from 0.5–128 µg/mL .
  • Time-kill kinetics : Monitor bacterial viability at 0, 4, 8, and 24 hours post-treatment.
  • Controls : Include ciprofloxacin (positive) and DMSO (negative). Data interpretation requires normalization to solvent effects .

Advanced Research Questions

Q. How can QSAR modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Descriptor selection : Use steric (molar refractivity), electronic (Hammett constants), and topological (Balaban index) parameters to correlate structural features with antibacterial activity .
  • Model validation : Split datasets into training (70%) and test (30%) sets. Apply multiple linear regression (MLR) or partial least squares (PLS) to predict MIC values.
  • Key findings : Substituents at the 2-methyl and 3-ethyl positions enhance lipid membrane penetration, while the oxopropyl group may improve target binding (e.g., DNA gyrase inhibition) .

Q. What protocols minimize artifacts when analyzing oxidative DNA damage induced by this compound?

Methodological Answer:

  • DNA isolation : Use Method F (salting-out with NaCl/isopropanol) to avoid phenol-induced oxidation artifacts. This preserves M1G-like adducts while maintaining A260/A280 ratios ~1.8 .
  • LC-MS/MS analysis : Derivatize DNA with pentafluorobenzyl hydroxylamine (PFBHA) to stabilize aldehydic adducts. Quantify using ¹⁵N₅-M1G as an internal standard .
  • Mitochondrial vs. nuclear DNA : Isolate mitochondrial DNA via differential centrifugation (9000×g, 20 min) to assess tissue-specific oxidative stress .

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

Methodological Answer:

  • Refinement strategies : In SHELXL, apply TWIN/BASF commands for twinned crystals. Use R₁ and wR₂ residuals (<5%) to validate models .
  • Electron density maps : Analyze Fo-Fc maps to confirm the oxopropyl group’s orientation and rule out alternative tautomers.
  • Case study : Discrepancies in benzimidazole ring puckering can arise from solvent effects; test multiple crystallization solvents (e.g., DMSO vs. ethanol) .

Q. What in vivo models are appropriate for studying this compound’s pharmacological effects?

Methodological Answer:

  • Ocular hypertension models : Administer the compound (10 mg/kg, intravitreal) in dexamethasone-induced hypertensive rats. Measure intraocular pressure (IOP) via tonometry at 0, 6, and 24 hours .
  • Toxicity screening : Assess liver/kidney function (ALT, creatinine) and histopathology post-treatment. Mitochondrial DNA adduct levels in heart tissue may indicate cardiotoxicity .

Contradictions and Validation

Q. Why do reported M1G adduct levels vary across studies, and how can methodologies be standardized?

Critical Analysis:

  • Artifact sources : Phenol-based DNA isolation (Method E) artificially inflates adduct counts via ROS generation, while immunoslot assays lack specificity for low-abundance adducts .
  • Validation steps :
    • Use LC-MS/MS with isotopic internal standards.
    • Compare fresh vs. commercial DNA samples to assess degradation artifacts .
    • Interlab reproducibility studies (e.g., ring trials) to harmonize protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-2-methyl-1-(2-oxopropyl)pyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 2
Reactant of Route 2
3-ethyl-2-methyl-1-(2-oxopropyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.